N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16N4O6S2 and its molecular weight is 448.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Cyclic Compounds
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide derivatives, particularly those of aminobenzenesulfonamide, have been involved in the development of unique polyheterocyclic compounds. Notably, the review by Kyosuke Kaneda (2020) highlights the synthesis and characterization of these novel compounds, emphasizing their versatility and value in organic syntheses and the pharmaceutical industry. The research delves into the sequential Nicholas and Pauson-Khand reactions and the production of aminobenzenesulfonamide-containing cyclononyne as a multifunctional agent, underlining its potential for discovering sulfonamide or sultam-based functional molecules and pharmaceuticals (Kaneda, 2020).
Antioxidant Capacity and Analytical Methods
The chemical moiety has been associated with research on antioxidant capacity. Ilyasov et al. (2020) and Munteanu & Apetrei (2021) discuss the ABTS radical cation-based assays, one of the most abundant antioxidant capacity assays, used alongside DPPH radical-based assays. These reviews elaborate on the reaction pathways, the formation of coupling adducts with certain antioxidants, and the subsequent oxidative degradation. They also highlight the specificity and relevance of oxidation products and the need for further in-depth elucidation in the context of the overall application of these assays (Ilyasov et al., 2020)(Munteanu & Apetrei, 2021).
Medicinal Chemistry and Drug Development
Sulfonamide derivatives, including those related to this compound, play a significant role in medicinal chemistry. He Shichao et al. (2016) reviewed the developments in sulfonamide-based medicinal chemistry, highlighting their broad bioactive spectrum and wide medicinal applications after structural modifications. The review covers the use of these derivatives as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and in the treatment of neurological diseases and as diuretic drugs. The review also touches upon the potential of these compounds in the rational design of new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzene-1-sulfonamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The interaction of this compound with its targets would result in these diverse pharmacological effects.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse pharmacological activities exhibited by pyridazine derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S2/c1-2-29(25,26)18-11-10-17(19-20-18)13-6-8-14(9-7-13)21-30(27,28)16-5-3-4-15(12-16)22(23)24/h3-12,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPNPQETFKLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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